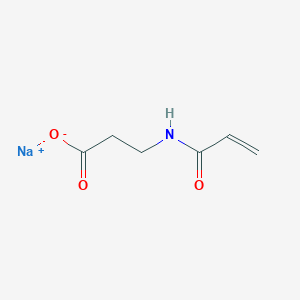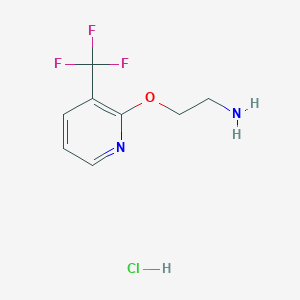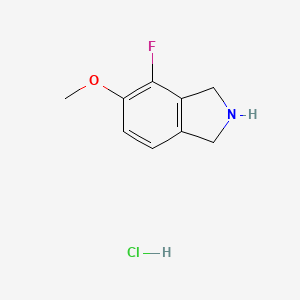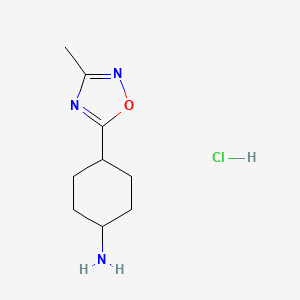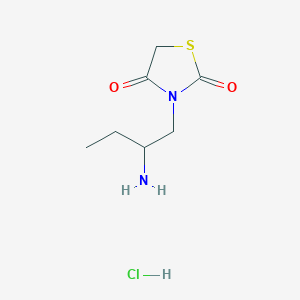
3-(2-アミノブチル)チアゾリジン-2,4-ジオン塩酸塩
説明
3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride is a small molecule drug candidate . It is a heterocyclic compound that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives has been achieved using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety .Chemical Reactions Analysis
The direction of the benzoylation reaction of thiazolidine-2,4-dione under the conditions of basic and general acid catalysis has been studied . It was shown that the direction of benzoylation of thiazolidine-2,4-dione at the cyclic nitrogen atom or oxygen atoms depends on two major factors: the solvent and the presence of cations .科学的研究の応用
抗高血糖薬の合成
チアゾリジンジオンは、糖尿病などの状態の治療に役立つ抗高血糖活性を有する薬物の合成のための出発物質として使用されます .
分子ドッキング研究
これらの化合物は、分子ドッキング研究で、タンパク質とリガンドの相互作用を予測するために使用され、創薬の支援となります .
化学的性質分析
融点、沸点、密度など、チアゾリジンジオンの化学的性質は、物理的および毒性学的プロファイルを理解するために分析されます .
ワンポット多成分反応(MCR)
チアゾリジンジオンは、ワンポットMCRに参加して、潜在的な治療用途を持つ誘導体を形成します .
抗菌、抗がん、および抗酸化の可能性
置換されたチアゾリジンジオンが合成され、抗菌、抗がん、および抗酸化活性について評価されています .
超音波促進アルドール縮合反応
これらの化合物は、超音波促進アルドール縮合反応を受けることができ、潜在的な製薬用途を持つさまざまな誘導体を形成します .
作用機序
- The primary target of 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride (referred to as TZD) is the peroxisome proliferator-activated receptor gamma (PPAR-γ) . PPAR-γ is a nuclear receptor involved in regulating glucose and lipid metabolism. Activation of PPAR-γ leads to improved insulin sensitivity and glucose homeostasis .
Target of Action
将来の方向性
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
生化学分析
Biochemical Properties
3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to improve insulin resistance through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) receptors . Additionally, it exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis . The compound also demonstrates antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
Cellular Effects
The effects of 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the activation of PPAR-γ receptors by this compound leads to changes in gene expression that enhance glucose uptake and lipid metabolism . Furthermore, its antioxidant properties help in reducing oxidative damage to cellular components, thereby maintaining cellular integrity and function .
Molecular Mechanism
At the molecular level, 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride exerts its effects through several mechanisms. It binds to PPAR-γ receptors, leading to their activation and subsequent changes in gene expression . This activation results in improved insulin sensitivity and enhanced glucose uptake. Additionally, the compound inhibits cytoplasmic Mur ligases, which disrupts bacterial cell wall synthesis and exhibits antimicrobial effects . Its antioxidant action involves scavenging ROS, thereby preventing oxidative damage to biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation products may form, which could influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as improved insulin sensitivity and reduced oxidative stress . At higher doses, toxic or adverse effects may occur, including potential damage to liver and kidney tissues . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing toxicity .
Metabolic Pathways
3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as PPAR-γ and cytoplasmic Mur ligases, influencing metabolic flux and metabolite levels . The compound’s hypoglycemic activity is primarily mediated through the activation of PPAR-γ receptors, which enhances glucose uptake and lipid metabolism . Additionally, its antimicrobial action involves the inhibition of bacterial enzymes essential for cell wall synthesis .
Transport and Distribution
Within cells and tissues, 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as its solubility and affinity for specific cellular components . Its accumulation in certain tissues may enhance its therapeutic effects, but also poses a risk of toxicity at higher concentrations .
Subcellular Localization
The subcellular localization of 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with PPAR-γ receptors occurs primarily in the nucleus, where it influences gene expression . Additionally, its antioxidant action is localized to regions of high oxidative stress, such as mitochondria .
特性
IUPAC Name |
3-(2-aminobutyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S.ClH/c1-2-5(8)3-9-6(10)4-12-7(9)11;/h5H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTFPQSAQYORAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C(=O)CSC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



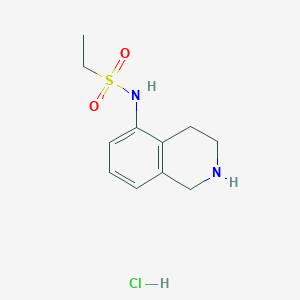
![5-acetamido-N-[(methylcarbamothioyl)amino]pyridine-3-carboxamide](/img/structure/B1445669.png)
![Spiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1445673.png)
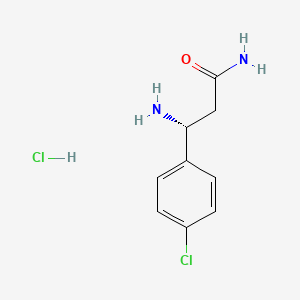
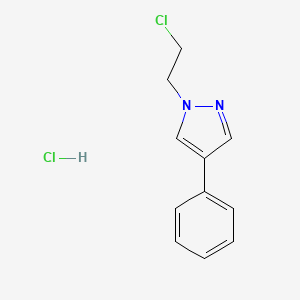
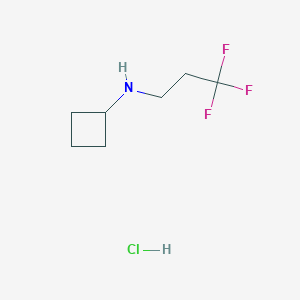
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B1445681.png)
![N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1445682.png)
